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molecular formula C11H11ClO2 B8679161 Ethyl 3-(3-chlorophenyl)-2-propenoate

Ethyl 3-(3-chlorophenyl)-2-propenoate

Cat. No. B8679161
M. Wt: 210.65 g/mol
InChI Key: ROEZPXRDTJGAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492416B2

Procedure details

In a 2 l three necked flask fitted with mechanical stirrer and dropping funnel under inert atmosphere, 106.2 g (755 mmoles, 1 eq) of 3-chlorobenzaldehyde are dissolved in 1 l of THF and cooled down to 0° C. 341.9 g (980 mmoles, 1.3 eq) of ethyl (triphenylphosphoranylidene)acetate are then added under efficient stirring, the temperature raising to 10° C. The mixture is kept under stirring one hour at 0° C., and then overnight at room temperature. The mixture is concentrated to dryness, the residue suspended in diethyl ether, the triphenylphospine oxide is filtered off and the filtrate concentrated to dryness. The residue is purified by PrepLC (1 kg SiO2, pet. ether/EtOAc, 75:35) to give 191.8 g of pure 375, 92% yield. 1H NMR (250 MHz, (CD3)2SO): 1.30 (t, 3H), 4.25 (q, 2H), 6.70 (d, 1H), 7.40 (m, 2H), 7.50-7.70 (m, 2H), 7.85 (s(broad), 1H).
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
106.2 g
Type
reactant
Reaction Step Two
Quantity
341.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C1(P(=[CH:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
106.2 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
341.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OCC
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring one hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature raising to 10° C
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
FILTRATION
Type
FILTRATION
Details
the triphenylphospine oxide is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by PrepLC (1 kg SiO2, pet. ether/EtOAc, 75:35)
CUSTOM
Type
CUSTOM
Details
to give 191.8 g of pure 375, 92% yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C=CC1)C=CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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